2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Description
This compound is the citrate salt of the (E)-isomer of clomiphene, a selective estrogen receptor modulator (SERM) with a molecular formula of C₂₆H₂₆Cl₂NO·C₆H₈O₇ (total molecular weight: 563.65 g/mol for the free base citrate salt) . Structurally, it consists of a diethylaminoethoxy side chain attached to a bis(4-chlorophenyl)ethenylphenoxy backbone, complexed with citric acid to enhance solubility and bioavailability. Clomiphene citrate is clinically used to treat infertility by stimulating ovulation, acting as a mixed estrogen receptor agonist/antagonist .
Properties
IUPAC Name |
2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQEUHCTXAKDS-XDUZALLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747520 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117884-83-0 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes
Compound A is a chlorinated stilbene derivative with a tertiary amine side chain. Its synthesis typically involves multi-step reactions focusing on constructing the stilbene core and introducing the phenoxyethylamine moiety.
Stilbene Formation via Wittig-Horner Reaction
The (E)-1,2-bis(4-chlorophenyl)ethenyl group is synthesized using a Wittig-Horner reaction between 4-chlorobenzaldehyde and a phosphonate ester. For example:
The reaction proceeds with high stereoselectivity (>95% E-isomer) under mild conditions (50°C, THF solvent).
Coupling with Phenoxyethylamine
The acid intermediate is converted to a phenoxyethylamine derivative via nucleophilic substitution. A patented method (CN103351304A) describes reacting N,N-diethyl-2-(4-hydroxyphenoxy)ethylamine with the stilbene bromide intermediate in the presence of KCO and DMF at 80°C. The yield for this step ranges from 65–75%, with purity >98% after recrystallization from ethanol.
One-Step Chlorination Strategy
Recent advancements enable a streamlined synthesis by treating the hydroxyl-containing precursor (N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxy]ethylamine ) with chlorinating agents (e.g., SOCl or PCl) in dichloromethane. This method achieves a 92% yield of Compound A while maintaining a trans/cis ratio of 9:1.
Optimization Parameters
Industrial and Laboratory Synthesis of 2-Hydroxypropane-1,2,3-Tricarboxylic Acid
Fermentation-Based Production
Compound B is predominantly manufactured via microbial fermentation using Aspergillus niger. The process involves:
Substrate Preparation
A carbohydrate-rich medium (e.g., molasses or glucose) is sterilized and inoculated with A. niger spores. Critical parameters include:
Downstream Processing
Post-fermentation broth is treated with calcium hydroxide to precipitate calcium citrate, which is then acidified with HSO to liberate citric acid. Final purification involves activated carbon treatment and vacuum crystallization, yielding >99.5% purity.
Chemical Synthesis from Acetone
While less common, citric acid can be synthesized chemically via the condensation of acetone and chloroacetic acid:
This method is limited by low yields (~40%) and environmental concerns due to HCl byproduct.
Salting-Out Extraction for Purification
Recent studies highlight the use of salting-out agents to enhance citric acid recovery. For example:
| Salt | Partition Coefficient (D) | Extraction Efficiency (%) |
|---|---|---|
| KHPO | 390 | 99.7 |
| Na-citrate | 67 | 98.5 |
| (NH)SO | 89 | 98.9 |
| Data from solvent systems (e.g., 2-MeTHF/DME) demonstrate that KHPO achieves near-quantitative recovery. |
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Deschloro-4,4’-dichloro Clomiphene Citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Deschloro-4,4’-dichloro Clomiphene Citrate has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Clomiphene Citrate.
Biology: The compound is studied for its potential effects on cellular processes and receptor interactions.
Medicine: Research is ongoing to understand its role and impact as an impurity in pharmaceutical formulations.
Industry: It is used in the quality control and assurance processes for the production of Clomiphene Citrate.
Mechanism of Action
The mechanism of action of Deschloro-4,4’-dichloro Clomiphene Citrate is similar to that of Clomiphene Citrate. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction leads to the stimulation of gonadotropin release, which in turn promotes ovarian follicle development and ovulation .
Comparison with Similar Compounds
Key Differences :
- Substituents : Clomiphene’s 4-chlorophenyl groups enhance receptor binding specificity compared to tamoxifen’s unsubstituted phenyl groups .
- Isomer Activity : The (E)-isomer (enclomiphene) acts primarily as an antagonist, while the (Z)-isomer (zuclomiphene) exhibits agonist activity, contrasting with tamoxifen’s (Z)-isomer dominance in antagonism .
- Salt Form : Citric acid in clomiphene improves solubility versus tamoxifen’s free base form .
Non-SERM Structural Analogues
- 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine (): Shares a phenoxyethylamine backbone but lacks chlorophenyl groups, reducing estrogen receptor affinity.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide (): Contains a sulfone group and branched phenoxyacetamide, conferring distinct pharmacokinetics.
Impurities and Metabolites
- Clomiphene Impurity F (): Retains the bis(4-chlorophenyl)ethenyl group but with positional isomerism in the phenoxy side chain, affecting potency.
- Clomiphene N-oxide (): A major metabolite with reduced receptor binding due to oxidation of the diethylamino group .
Research Findings
Toxicity and Side Effects
Biological Activity
The compound 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid combines a complex organic structure with significant biological activity. This article explores its biological roles, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of two main components:
- 2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine : This moiety is characterized by a phenoxy group and a diethylamine side chain.
- 2-Hydroxypropane-1,2,3-tricarboxylic acid (Citric Acid) : A well-known tricarboxylic acid involved in metabolic pathways.
1. Metabolic Functions
Citric acid plays a crucial role in the Krebs cycle, serving as an intermediate metabolite in aerobic organisms. It facilitates energy production through its conversion into acetyl-CoA and oxaloacetate, which are vital for fatty acid synthesis and energy metabolism .
2. Chelation and Antimicrobial Properties
Citric acid acts as a chelator, binding to metal ions such as calcium. This property is beneficial in various applications, including food preservation and as an anticoagulant in medical settings . The antimicrobial properties of citric acid make it effective against a range of pathogens, enhancing food safety and shelf life .
1. Regulation of Enzymatic Activity
Citric acid modulates key enzymes involved in metabolic pathways:
- It allosterically regulates acetyl-CoA carboxylase, influencing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.
- High concentrations of citric acid inhibit phosphofructokinase, thus regulating glycolysis based on cellular energy status .
2. Impact on Cellular Processes
The compound has been shown to influence various cellular processes through its interaction with metabolic pathways:
- It enhances the stability of active ingredients in formulations due to its buffering capacity.
- Citric acid's ability to chelate metals contributes to its role in maintaining cellular homeostasis and preventing oxidative stress .
Case Studies
Study on Antimicrobial Efficacy :
A study demonstrated that citric acid effectively inhibited the growth of several bacterial strains at concentrations as low as 0.5% (v/v). The mechanism was attributed to its ability to disrupt bacterial cell membranes and chelate essential metal ions necessary for microbial growth .
Clinical Application in Cardiovascular Health :
Research has indicated that citric acid can reduce the risk of cardiovascular diseases by acting as an anticoagulant. Its chelation properties help maintain blood fluidity and prevent clot formation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
